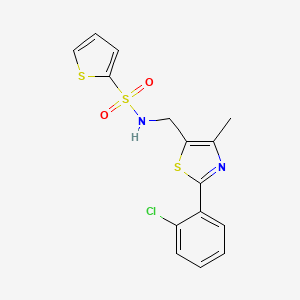

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a structurally complex molecule featuring a thiazole core substituted with a 2-chlorophenyl group at position 2, a methyl group at position 4, and a methyl-linked thiophene sulfonamide moiety at position 3. This compound belongs to the sulfonamide class, known for diverse biological activities, including enzyme inhibition and receptor modulation. The 2-chlorophenyl group introduces steric and electronic effects that may enhance binding to hydrophobic pockets in target proteins, while the thiophene sulfonamide contributes to hydrogen-bonding interactions and solubility modulation .

Propriétés

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S3/c1-10-13(9-17-23(19,20)14-7-4-8-21-14)22-15(18-10)11-5-2-3-6-12(11)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUTBQSJOYBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Attachment of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, which involves the reaction of a thiophene boronic acid or stannane with a halogenated precursor.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The sulfonamide group forms via nucleophilic attack of an amine on a sulfonyl chloride. For example, thiophene-2-sulfonyl chloride reacts with an amine (e.g., from a thiazole derivative) to yield the sulfonamide bond .

Cyclization

Thiazole intermediates often undergo cyclization to form the heterocyclic ring. This may involve deprotonation and elimination steps, such as the reaction of carbon disulfide with phenacyl bromides under basic conditions .

Copper-Catalyzed Coupling

Copper-mediated coupling facilitates the formation of carbon-heteroatom bonds. For instance, thiazole derivatives (e.g., 4a–4c ) couple with thiophene sulfonamides to form the final compound, often requiring microwave-assisted heating for optimization .

Purification and Characterization

-

Purification : Chromatography (e.g., column chromatography) is used to isolate intermediates and the final product.

-

Spectroscopic Analysis :

Functional Groups

-

Thiazole Ring : Contributes to π-electron interactions and potential hydrogen bonding.

-

Sulfonamide Group : Enhances water solubility and participates in enzyme inhibition (e.g., carbonic anhydrase) .

-

Chlorophenyl Moiety : Provides lipophilicity and electronic effects for receptor binding.

Potential Reactions

-

Enzyme Inhibition : The sulfonamide group may interact with enzymes (e.g., PFKFB3/4) via hydrogen bonding or electrostatic interactions .

-

Nucleophilic Attack : The thiazole nitrogen and sulfonamide may undergo alkylation or acylation .

-

Metabolic Stability : Thiophene and thiazole rings may undergo oxidation or hydrolysis in biological systems .

Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is primarily studied for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for developing new antibiotics. The mechanism involves competing with para-aminobenzoic acid (PABA), thus inhibiting the enzyme dihydropteroate synthase, essential for bacterial DNA synthesis .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential as an effective antimicrobial agent .

Anticancer Research

The anticancer properties of this compound have been explored through various assays, including MTT assays that measure cell viability. The compound has shown promising IC50 values indicating significant cytotoxicity against breast cancer cell lines .

Breast Cancer Study

A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. This highlights its potential as a therapeutic agent in oncology .

Antimicrobial Efficacy

Another study reported that the compound exhibited superior antimicrobial activity compared to conventional antibiotics against biofilm-forming bacterial strains, suggesting its utility in treating chronic infections where biofilms are prevalent .

Industrial Applications

Beyond its biological applications, this compound may also have industrial uses in developing new materials with specific properties such as conductivity or fluorescence due to the presence of thiazole and thiophene rings .

Mécanisme D'action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide likely involves the inhibition of bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound prevents the synthesis of dihydrofolic acid, an essential precursor for DNA and RNA synthesis in bacteria, leading to their growth inhibition.

Comparaison Avec Des Composés Similaires

Thiazole-Based Sulfonamides

- N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (BP 27384) This compound shares a thiazole core and a chloro-substituted phenyl group but replaces the sulfonamide with a carboxamide and introduces a pyrimidine-piperazine extension. The hydroxyethyl-piperazine moiety enhances water solubility, a feature absent in the target compound .

- The fluorophenyl substituent provides a weaker electron-withdrawing effect compared to the target’s chlorophenyl group, which may reduce binding affinity in hydrophobic environments .

Chlorophenyl-Containing Compounds

- Dimethazone (CAS 81777-89-1) A 3-isoxazolidinone derivative with a 2-chlorobenzyl group. The absence of a sulfonamide and the presence of an isoxazolidinone ring suggest divergent mechanisms of action, such as targeting plant enzymes rather than mammalian systems .

Physicochemical Properties

Enzyme Inhibition Potential

The target compound’s sulfonamide group is a hallmark of carbonic anhydrase (CA) or cyclooxygenase (COX) inhibitors. Compared to N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (476483-99-5), which shows COX-2 selectivity, the thiazole core in the target may confer specificity for kinases or bacterial enzymes .

Antimicrobial Activity

Thiazole derivatives with chlorophenyl groups, such as N-(2-methylphenyl)acetamide (), exhibit moderate antibacterial activity. The target’s methylthiazole and sulfonamide groups could enhance Gram-positive bacterial inhibition compared to simpler acetamide analogues .

Activité Biologique

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound classified as a sulfonamide, notable for its potential biological activities, particularly antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene moiety, and a sulfonamide group. The thiazole structure is known for its diverse biological activities, including antimicrobial and anticancer effects. The sulfonamide group is recognized for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₄O₂S |

| Molecular Weight | 402.9 g/mol |

| CAS Number | 1421454-02-5 |

| Melting Point | Not Available |

The mechanism of action of this compound primarily involves:

- Inhibition of Folic Acid Synthesis : The sulfonamide group competes with PABA for the enzyme dihydropteroate synthase, leading to reduced folic acid production, which is crucial for bacterial growth and replication.

- Cytotoxic Effects : Preliminary studies suggest that the compound may induce cytotoxicity in various cancer cell lines through mechanisms that are yet to be fully elucidated.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens. A study evaluating related thiazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3h | MRSA | 0.5 µg/mL |

| 3j | VRE | 1.0 µg/mL |

| 7 | Candida auris | 0.25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown selective cytotoxicity towards colorectal cancer cell lines (Caco-2) compared to lung adenocarcinoma cells (A549), indicating its potential as a targeted therapy .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound ID | Cell Line | Viability (%) after Treatment (100 µM) |

|---|---|---|

| 1 | Caco-2 | 39.8 |

| 1 | A549 | No significant activity |

| 3b | Caco-2 | 31.9 |

Case Studies

- Caco-2 Cell Line Study : In a study involving various thiazole derivatives, compound 1 significantly decreased viability in Caco-2 cells by approximately 39.8% compared to untreated controls . This suggests that modifications in the thiazole structure can enhance anticancer activity.

- Antimicrobial Evaluation : Another study highlighted the efficacy of thiazole derivatives against resistant bacterial strains, showing promising results that warrant further investigation into their clinical applications .

Q & A

Q. What are the established synthetic routes for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves two critical steps: (1) constructing the thiazole core and (2) introducing the sulfonamide moiety.

- Thiazole Formation : Diazonium salts derived from 2-chloroaniline react with acrolein to form 3-aryl-2-chloropropanals, which cyclize with thiourea to yield 2-amino-5-benzylthiazoles .

- Sulfonylation : Thiophene-2-sulfonyl chloride reacts with the thiazole intermediate under basic conditions (e.g., pyridine or DMAP) to form the sulfonamide bond. Lawesson’s reagent may be employed for sulfur incorporation in analogous systems .

- Key Intermediates : 5-R-benzyl-1,3-thiazol-2-amines and thiophene-2-sulfonyl chloride are critical precursors .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm), thiazole protons (δ ~6.8–7.2 ppm), and sulfonamide NH (δ ~10–11 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] ion) and purity (>95%) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. What methodological challenges arise in optimizing the sulfonylation step during synthesis, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer :

- Challenges : Competing hydrolysis of sulfonyl chloride intermediates and low reactivity of the thiazole amine due to steric hindrance.

- Solutions :

- Use a sulfur-morpholine solution to stabilize reactive intermediates and enhance nucleophilicity .

- Conduct reactions under anhydrous conditions with catalytic DMAP to accelerate sulfonamide bond formation .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate the product before hydrolysis dominates.

Q. How do researchers analyze discrepancies in antitumor activity data across different cancer cell lines, and what factors might contribute to such variability?

- Methodological Answer :

- Data Contradiction Analysis :

- Cell Line Heterogeneity : Compare activity in epithelial (e.g., A549) vs. hematologic (e.g., HL-60) cancers. For example, sulfonamide derivatives show higher IC values in solid tumors due to poor membrane permeability .

- Assay Conditions : Variability in serum content, incubation time, and pH (e.g., acidic microenvironments in tumors may alter compound stability) .

- Metabolic Stability : Use hepatic microsome assays to assess cytochrome P450-mediated degradation, which may reduce efficacy in certain models .

Q. What in silico approaches are recommended to predict the binding affinity and selectivity of this compound towards potential biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin, focusing on the sulfonamide’s hydrogen-bonding potential with catalytic lysine residues .

- QSAR Modeling : Train models on thiazole-sulfonamide derivatives to correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methyl) with activity .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability in aqueous environments, particularly for the thiophene sulfonamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.